4-[(4E)-4-{[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-YL)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonamide
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Overview
Description
4-[(4E)-4-{[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-YL)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonamide is a complex organic compound that features multiple functional groups, including a sulfonamide, a pyrazole, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4E)-4-{[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-YL)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as the furan and pyrazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization, distillation, and chromatography might be employed for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carbonyl groups in the pyrazole and isoindole rings can be reduced to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Sulfonamide derivatives are often used in antibiotics, diuretics, and antidiabetic drugs.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity by mimicking the substrate or binding to the active site.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide used as an antibiotic.
Furazolidone: A nitrofuran derivative
Properties
IUPAC Name |
4-[(4E)-4-[[5-(1,3-dioxoisoindol-5-yl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O6S/c1-12-18(23(30)27(26-12)14-3-6-16(7-4-14)34(24,31)32)11-15-5-9-20(33-15)13-2-8-17-19(10-13)22(29)25-21(17)28/h2-11H,1H3,(H2,24,31,32)(H,25,28,29)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBUPUZVYWJAKT-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC4=C(C=C3)C(=O)NC4=O)C5=CC=C(C=C5)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC4=C(C=C3)C(=O)NC4=O)C5=CC=C(C=C5)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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